3-(Dimethylamino)propanimidamide synthesis pathway
3-(Dimethylamino)propanimidamide synthesis pathway
An In-depth Technical Guide to the Synthesis of 3-(Dimethylamino)propanimidamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-(Dimethylamino)propanimidamide is a bifunctional molecule containing a tertiary amine and an amidine group. Amidines are recognized as a valuable functional group in medicinal chemistry, often serving as bioisosteres for guanidines and finding application in the design of enzyme inhibitors and receptor ligands.[1] This guide provides a comprehensive, technically-grounded pathway for the synthesis of 3-(Dimethylamino)propanimidamide, proceeding through the formation of a key nitrile intermediate. The narrative emphasizes the mechanistic rationale behind the chosen synthetic route, offers detailed experimental protocols, and is grounded in authoritative chemical literature.
Strategic Overview of the Synthetic Approach
The synthesis of 3-(Dimethylamino)propanimidamide is most logically approached via a two-stage process. Direct synthesis methods are often inefficient or lack general applicability.[2] A more robust and scalable strategy involves:
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Synthesis of the Precursor: The formation of the key intermediate, 3-(Dimethylamino)propionitrile (DMAPN), from readily available commercial starting materials.
-
Conversion to the Target Imidamide: The transformation of the nitrile functional group of DMAPN into the desired propanimidamide moiety.
This guide will detail a proposed pathway for the second stage based on the classic and highly reliable Pinner reaction, a cornerstone method for converting nitriles into amidines.[3][4]
Stage 1: Synthesis of the Key Precursor, 3-(Dimethylamino)propionitrile (DMAPN)
The industrial and laboratory-scale synthesis of DMAPN is well-established and proceeds via a Michael addition of dimethylamine to acrylonitrile.[5] This reaction is efficient and typically high-yielding.
Reaction Mechanism
The reaction is a conjugate addition where the nucleophilic dimethylamine attacks the β-carbon of the electron-deficient alkene in acrylonitrile. The resulting carbanion is then protonated, typically by a solvent molecule or another amine molecule, to yield the final product. The reaction is often carried out without an explicit catalyst, though it can be accelerated by water or other protic species.
Experimental Protocol: Synthesis of DMAPN
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| Acrylonitrile | 53.06 | 53.1 g | 1.0 |
| Dimethylamine (40% aq. sol.) | 45.08 (anhydrous) | 124.0 g | 1.1 |
Procedure:
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A 500 mL three-necked round-bottom flask is equipped with a mechanical stirrer, a pressure-equalizing dropping funnel, and a thermometer.
-
The flask is charged with the 40% aqueous solution of dimethylamine and cooled in an ice-water bath to 5-10 °C.
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Acrylonitrile is added dropwise from the dropping funnel over a period of 1-2 hours, ensuring the internal temperature does not exceed 20 °C.
-
After the addition is complete, the ice bath is removed, and the reaction mixture is stirred at room temperature for an additional 12-16 hours to ensure complete reaction.
-
The reaction progress can be monitored by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Upon completion, the product is isolated by extraction with an appropriate organic solvent (e.g., diethyl ether or dichloromethane), followed by drying of the organic phase (e.g., over anhydrous MgSO₄) and removal of the solvent under reduced pressure.
-
The crude DMAPN is then purified by vacuum distillation to yield a colorless liquid.
Typical Yield: 85-95%.
Stage 2: Core Synthesis of 3-(Dimethylamino)propanimidamide via the Pinner Reaction
The Pinner reaction provides a classic and effective method for converting nitriles into amidines.[6][7] The process occurs in two distinct steps: first, the formation of an intermediate imino ester hydrochloride salt (Pinner salt) under anhydrous acidic conditions; second, the reaction of this salt with ammonia (ammonolysis) to produce the final amidine hydrochloride.[3][4]
Mechanistic Rationale
The Pinner reaction's efficacy hinges on the activation of the nitrile group.[8] Under anhydrous acidic conditions, the nitrile nitrogen is protonated. This protonation dramatically increases the electrophilicity of the nitrile carbon, making it susceptible to nucleophilic attack by a weak nucleophile like an alcohol (e.g., ethanol).[9] The resulting imino ester (imidate) is then isolated as a stable hydrochloride salt. Subsequent treatment with ammonia leads to the displacement of the alkoxy group to form the thermodynamically more stable amidine.
Diagram 1: Overall Synthetic Pathway
Caption: Two-stage synthesis of 3-(Dimethylamino)propanimidamide.
Experimental Protocol: Pinner Reaction
Step A: Formation of Ethyl 3-(dimethylamino)propanimidate Hydrochloride (Pinner Salt)
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| DMAPN | 98.15 | 49.1 g | 0.5 |
| Anhydrous Ethanol | 46.07 | 25.3 g | 0.55 |
| Anhydrous Diethyl Ether | 74.12 | 250 mL | - |
| Hydrogen Chloride (gas) | 36.46 | ~20.0 g | ~0.55 |
Procedure:
-
Rigorous Anhydrous Conditions are Critical: All glassware must be oven-dried, and all solvents must be anhydrous. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).[6][9]
-
A solution of DMAPN (0.5 mol) and anhydrous ethanol (0.55 mol) in 250 mL of anhydrous diethyl ether is prepared in a 500 mL three-necked flask equipped with a gas inlet tube, a magnetic stirrer, and a calcium chloride drying tube.
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The flask is cooled to 0 °C in an ice-salt bath.
-
A stream of dry hydrogen chloride gas is bubbled through the stirred solution. The reaction is exothermic and should be controlled to maintain a low temperature.
-
Continue the addition of HCl until the solution is saturated and a precipitate (the Pinner salt) begins to form. Approximately 1.1 equivalents of HCl are required.
-
The flask is sealed and stored in a refrigerator (0-4 °C) for 24-48 hours to allow for complete precipitation of the Pinner salt.
-
The crystalline product is collected by filtration under an inert atmosphere, washed with cold anhydrous diethyl ether, and dried in a vacuum desiccator over P₂O₅.
Diagram 2: Pinner Reaction Workflow
Caption: Experimental workflow for the Pinner reaction synthesis.
Step B: Ammonolysis to 3-(Dimethylamino)propanimidamide Hydrochloride
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| Pinner Salt (from Step A) | 180.68 | 90.3 g | 0.5 |
| Anhydrous Ethanol | 46.07 | 300 mL | - |
| Ammonia (gas) | 17.03 | Excess | - |
Procedure:
-
A saturated solution of ammonia in anhydrous ethanol is prepared by bubbling dry ammonia gas through cold (0 °C) anhydrous ethanol.
-
The Pinner salt (0.5 mol) is suspended in 150 mL of anhydrous ethanol in a pressure-resistant flask equipped with a magnetic stirrer.
-
The flask is cooled to 0 °C, and 150 mL of the cold, saturated ammoniacal ethanol solution is added.
-
The flask is securely sealed and the mixture is stirred at room temperature for 12-24 hours.
-
During the reaction, ammonium chloride (NH₄Cl) will precipitate as a white solid.
-
Upon completion, the NH₄Cl is removed by filtration.
-
The ethanol and excess ammonia are removed from the filtrate under reduced pressure to yield the crude 3-(Dimethylamino)propanimidamide hydrochloride.
-
The product can be purified by recrystallization from an appropriate solvent system, such as ethanol/diethyl ether.
Product Characterization
The final product and key intermediates should be characterized to confirm their identity and purity.
| Compound | Expected ¹H NMR Signals (δ, ppm) | Expected IR Bands (cm⁻¹) |
| DMAPN | ~2.5 (t, 2H, -CH₂-CN), ~2.4 (t, 2H, -N-CH₂-), ~2.2 (s, 6H, -N(CH₃)₂) | ~2245 (C≡N stretch) |
| Pinner Salt | Shifted signals for protons α to the new C=N bond | ~1650-1680 (C=N stretch) |
| Imidamide HCl | Broad signals for -NH₂ and =NH₂⁺ protons, signals for propyl chain | ~3100-3400 (N-H stretch), ~1640-1670 (C=N stretch) |
Safety and Handling
-
Acrylonitrile: is highly flammable, toxic, and a suspected carcinogen. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Dimethylamine: is a corrosive and flammable gas/liquid. The aqueous solution is a strong irritant.
-
Hydrogen Chloride (gas): is highly corrosive and toxic. Use a proper gas handling setup in a fume hood.
-
Anhydrous Solvents: Diethyl ether is extremely flammable. All operations should be performed away from ignition sources.
-
Pinner Reaction: The reaction with HCl is exothermic and must be controlled with adequate cooling to prevent pressure buildup and side reactions.
A thorough risk assessment should be conducted before undertaking any of these procedures.[10]
References
-
RSC. Amidines from cyclic amines and nitriles in the presence of zinc(II). RSC Publishing. Available at: [Link]
-
ACS. Amidine synthesis from acetonitrile activated by rhenium selenide clusters. ACS Publications. Available at: [Link]
-
Taylor & Francis Online. A Versatile Synthesis of Amidines from Nitriles Via Amidoximes. Available at: [Link]
- Shriner, R. L., & Neumann, F. W. (1944). The Chemistry of the Amidines. Chemical Reviews, 35(3), 351–425.
-
Wikipedia. Pinner reaction. Available at: [Link]
-
Organic Chemistry Portal. Pinner Reaction. Available at: [Link]
-
OpenStax. 20.7 Chemistry of Nitriles. Organic Chemistry: A Tenth Edition. Available at: [Link]
- Google Patents. US3366639A - Synthesis of amides from nitriles.
-
Organic Chemistry Portal. Amidine synthesis by imidoylation. Available at: [Link]
-
R Discovery. One-Step Synthesis of Methyl Esters from Nitriles. Available at: [Link]
-
Organic Chemistry Portal. Pinner Reaction. Available at: [Link]
-
Chemistry Steps. Nitriles to Esters. Available at: [Link]
-
PubMed. 3-(Dimethylamino)-1-propylamine: a cheap and versatile reagent for removal of byproducts in carbohydrate chemistry. Available at: [Link]
-
University of Illinois. Hydrolysis of Nitriles. Available at: [Link]
-
Organic Syntheses. 1-ethyl-3-(3-dimethylamino)propylcarbodiimide hydrochloride and methiodide. Available at: [Link]
-
LibreTexts. 20.7: Chemistry of Nitriles. Available at: [Link]
- Google Patents. CN101111469A - Method for preparing bis[(3-dimethylamino)propyl]amine (bisDMAPA).
-
Organic Syntheses. β-DIMETHYLAMINOPROPIOPHENONE HYDROCHLORIDE. Available at: [Link]
-
Chemistry Steps. Reactions of Nitriles. Available at: [Link]
-
NIST. Propanenitrile, 3-(dimethylamino)-. NIST Chemistry WebBook. Available at: [Link]
Sources
- 1. Amidine synthesis from acetonitrile activated by rhenium selenide clusters - American Chemical Society [acs.digitellinc.com]
- 2. Synthesis of N-substituted aryl amidines by strong base activation of amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pinner reaction - Wikipedia [en.wikipedia.org]
- 5. CN101111469A - Method for preparing bis[(3-dimethylamino)propyl]amine (bisDMAPA) - Google Patents [patents.google.com]
- 6. jk-sci.com [jk-sci.com]
- 7. Pinner Reaction [organic-chemistry.org]
- 8. Nitriles to Esters - Chemistry Steps [chemistrysteps.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
